Product packaging for 1-Phenoxy-3-phenylpropan-2-one(Cat. No.:CAS No. 35855-76-6)

1-Phenoxy-3-phenylpropan-2-one

Cat. No.: B14677390
CAS No.: 35855-76-6
M. Wt: 226.27 g/mol
InChI Key: PNSDULGZZFZABK-UHFFFAOYSA-N
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Description

1-Phenoxy-3-phenylpropan-2-one is a synthetic chalcone derivative of significant interest in advanced materials and pharmaceutical research. This compound features a central propan-2-one core bridging phenyl and phenoxy aromatic systems, a structural motif known for its diverse applications and investigational utility. Researchers value this chalcone family for its notable optical and thermal properties, which are crucial for developing nonlinear optical (NLO) materials. These materials are fundamental to emerging technologies in photonics, optical computing, and optoelectronics, where they can offer high laser damage thresholds and ultrafast response times . The compound's structure allows for potential exploration in medicinal chemistry, as related chalcone derivatives are investigated for various biological activities. Furthermore, its molecular framework makes it a valuable intermediate for synthesizing more complex chemical entities in organic chemistry research. This product is provided strictly For Research Use Only. It is intended for use in laboratory research and is not for diagnostic, therapeutic, or personal use. Researchers should consult the safety data sheet and adhere to all relevant safety protocols when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O2 B14677390 1-Phenoxy-3-phenylpropan-2-one CAS No. 35855-76-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-phenoxy-3-phenylpropan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c16-14(11-13-7-3-1-4-8-13)12-17-15-9-5-2-6-10-15/h1-10H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNSDULGZZFZABK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)COC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10284879
Record name 1-phenoxy-3-phenylpropan-2-one
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Molecular Weight

226.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35855-76-6
Record name NSC49370
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49370
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Record name NSC39536
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39536
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-phenoxy-3-phenylpropan-2-one
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Advanced Synthetic Methodologies for 1 Phenoxy 3 Phenylpropan 2 One and Its Analogs

Retrosynthetic Analysis of the 1-Phenoxy-3-phenylpropan-2-one Framework

Retrosynthetic analysis is a problem-solving technique in organic synthesis that involves deconstructing a target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the analysis reveals several key disconnections that suggest potential synthetic routes.

The primary disconnections for the this compound framework are at the carbon-carbon (C-C) bond adjacent to the ketone and the carbon-oxygen (C-O) bond of the phenoxy ether. These disconnections point to logical synthons and their corresponding synthetic equivalents. For instance, disconnecting the Cα-Cβ bond of the ketone suggests a nucleophilic acyl anion equivalent and a benzylic electrophile, or an enolate equivalent and a benzyl (B1604629) halide. Alternatively, disconnection of the phenoxy ether bond suggests a phenoxide nucleophile and a halo-ketone electrophile. amazonaws.com

Table 1: Key Retrosynthetic Disconnections for this compound

DisconnectionBond TypeResulting SynthonsPotential Starting Materials
Cα-Cβ bond (ketone)Carbon-CarbonAcyl anion and benzylic cationPhenylacetic acid derivative and a benzyl halide
Cα-Cβ bond (ketone)Carbon-CarbonEnolate and benzylic cationAn α-haloketone and a phenyl Grignard reagent
C-O bond (ether)Carbon-OxygenPhenoxide and a substituted propyl cationPhenol (B47542) and a 1-halo-3-phenylpropan-2-one

This analytical approach allows for the systematic design of multiple synthetic pathways, providing flexibility in the choice of starting materials and reaction conditions.

Direct and Stepwise Synthetic Routes to this compound

Based on the retrosynthetic analysis, several direct and stepwise synthetic routes can be devised to construct the target molecule. These routes focus on the strategic formation of key bonds within the molecular framework.

Strategies for Carbon-Carbon Bond Formation Adjacent to the Ketone

The formation of the carbon-carbon bond adjacent to the carbonyl group is a critical step in the synthesis of this compound. One common strategy involves the reaction of an enolate or its equivalent with a suitable electrophile. For example, the enolate of a phenoxyacetone (B1677642) derivative can be reacted with a benzyl halide. Alternatively, a Friedel-Crafts acylation of benzene (B151609) with phenoxyacetyl chloride could be explored, although this may present regioselectivity challenges. Another approach involves the use of organometallic reagents, such as the reaction of a phenoxyacetyl chloride with an organocuprate derived from a benzyl halide. chemistry.coach

Construction of the Phenoxy Ether Linkage

The formation of the phenoxy ether linkage is another key transformation. The Williamson ether synthesis is a classic and reliable method for this purpose. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. In the context of synthesizing this compound, this could involve reacting phenol with a 1-halo-3-phenylpropan-2-one derivative. The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium carbonate, to deprotonate the phenol. byjus.com The choice of solvent and temperature is crucial to optimize the yield and minimize side reactions.

Derivatization and Functional Group Interconversions of the Ketone Moiety

Once the basic framework of this compound is assembled, the ketone moiety can be further derivatized to create a variety of analogs. Common functional group interconversions include reduction of the ketone to a secondary alcohol using reducing agents like sodium borohydride. vanderbilt.edu This alcohol can then be subjected to further reactions, such as esterification or etherification. The ketone can also be converted to an oxime by reaction with hydroxylamine, or to a hydrazone with hydrazine (B178648) derivatives. vanderbilt.edu These transformations allow for the exploration of the chemical space around the core structure and the synthesis of a library of related compounds.

Catalytic Approaches in the Synthesis of this compound Derivatives

Modern organic synthesis heavily relies on catalytic methods to achieve high efficiency, selectivity, and sustainability. The synthesis of this compound and its derivatives can benefit significantly from the application of various catalytic approaches.

Transition Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govthermofisher.com In the synthesis of this compound derivatives, palladium-catalyzed reactions such as the Suzuki, Heck, and Sonogashira couplings could be employed to introduce diversity into the aromatic rings of the molecule. For instance, a bromo-substituted analog of this compound could be coupled with a variety of boronic acids (Suzuki coupling) or terminal alkynes (Sonogashira coupling) to generate a wide range of derivatives. thermofisher.comresearchgate.net These reactions are known for their high functional group tolerance and are often carried out under mild conditions. thermofisher.com

Table 2: Potential Transition Metal-Catalyzed Reactions for Derivative Synthesis

Reaction NameCatalystReactantsBond FormedPotential Application
Suzuki CouplingPalladiumAryl halide and organoboron compoundC-C (aryl-aryl)Functionalization of the phenyl or phenoxy rings
Heck CouplingPalladiumAryl halide and an alkeneC-C (alkenyl-aryl)Introduction of alkenyl substituents
Sonogashira CouplingPalladium/CopperAryl halide and a terminal alkyneC-C (alkynyl-aryl)Introduction of alkynyl substituents
Buchwald-Hartwig AminationPalladiumAryl halide and an amineC-N (aryl-amine)Synthesis of amino-substituted derivatives

The use of these catalytic methods can significantly expand the scope of accessible analogs of this compound, facilitating the exploration of structure-activity relationships for various applications.

Organocatalytic and Biocatalytic Transformations

The use of organocatalysts and biocatalysts in the synthesis of α-phenoxy ketones and their analogs represents a significant step towards more sustainable and efficient chemical manufacturing. These methods often provide high levels of stereoselectivity and reduce the reliance on toxic and expensive metal catalysts.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules. While specific organocatalytic syntheses of this compound are not extensively detailed in the provided results, the principles can be applied. For instance, asymmetric α-functionalization of ketones, a reaction class where organocatalysis excels, can be adapted to introduce the phenoxy group onto a propiophenone (B1677668) precursor. Chiral amines, prolinol ethers, and cinchona alkaloids are common organocatalysts that can facilitate such transformations with high enantioselectivity. The synthesis of β-aryl-β-mercapto ketones using a cinchona alkaloid organocatalyst highlights the potential of these catalysts in similar scaffolds. nih.gov

Biocatalytic transformations offer an environmentally benign alternative, often proceeding under mild conditions with high specificity. Enzymes such as oxidases and lyases can be employed in cascade reactions to produce chiral α-hydroxy ketones. rsc.org A chemoenzymatic approach combining a peptide catalyst with the oxidative enzyme laccase has been used for one-pot sequential Friedel-Crafts-type alkylation and α-oxyamination. researchgate.net Furthermore, microorganisms can be engineered to produce specific ketones through fermentation pathways. For example, genetically modified Rhodotorula has been used to produce various carbonyl compounds. researchgate.net These biocatalytic systems can be harnessed for the synthesis of precursors to this compound, offering a green route to these valuable compounds.

Exploration of Green Chemistry Principles in Synthetic Pathways

The integration of green chemistry principles is paramount in modern organic synthesis to minimize environmental impact. Key aspects include the use of safer solvents, renewable starting materials, and energy-efficient processes.

The synthesis of α-phenoxy ketones often involves the use of α-haloketones as intermediates. researchgate.net Traditional methods for the synthesis of these intermediates can be hazardous. Greener alternatives for the α-iodination of aryl ketones have been developed using safer reagents and solvents, such as an aqueous solution of sodium dodecyl sulphate (SDS) with H₂SO₄, which uses micelles to promote the reaction. mdpi.com Similarly, polymer-supported reagents, like polymer-supported pyridinium (B92312) bromide perbromide (PSPBP), offer a cleaner method for the bromination of acetophenones, simplifying purification and reducing waste. rsc.org

One-pot syntheses, which are discussed in more detail in the next section, are inherently greener as they reduce the number of work-up and purification steps, thereby saving solvents and energy. nih.gov The use of environmentally friendly catalysts, such as polyphosphoric acid (PPA), which can also act as a dehydrating and cyclizing agent, further contributes to the green credentials of a synthetic route. nih.gov The ultimate goal is to develop pathways that are not only efficient and high-yielding but also sustainable and safe.

One-Pot and Multicomponent Reaction Strategies for Analog Preparation

One-pot and multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel. nih.govbeilstein-journals.org These approaches are particularly valuable for the rapid generation of libraries of analogs for structure-activity relationship studies.

One-pot reactions often involve sequential transformations where the intermediates are not isolated. For example, a one-pot protocol for the synthesis of flavanones from 2-hydroxyacetophenones and benzaldehydes has been developed using polyphosphoric acid (PPA) as a catalyst. nih.gov This reaction proceeds through the initial formation of a chalcone-like intermediate, which then undergoes intramolecular cyclization. This strategy could be adapted for the synthesis of this compound analogs by using appropriate starting materials.

Multicomponent reactions (MCRs) , where three or more reactants come together in a single step to form a product that contains substantial portions of all the reactants, offer even greater efficiency. nih.govbeilstein-journals.org While a specific MCR for this compound is not described, the principles are widely applicable. For instance, a three-component reaction involving an aldehyde, an amine, and a ketone could potentially be designed to generate analogs of the target compound. The Kabachnik-Fields reaction, a three-component synthesis of α-aminophosphonates, exemplifies the power of MCRs. beilstein-journals.org The development of novel MCRs remains a key area of research for the efficient synthesis of diverse chemical scaffolds. rsc.orgnih.govacs.org

The table below summarizes some of the advanced synthetic strategies discussed:

Strategy Description Key Advantages Potential Application for this compound Analogs
Organocatalysis Use of small organic molecules as catalysts.High enantioselectivity, metal-free, mild conditions.Asymmetric α-phenoxylation of propiophenone.
Biocatalysis Use of enzymes or whole organisms as catalysts.High specificity, environmentally benign, mild conditions. rsc.orgEnzymatic resolution of racemic mixtures or stereoselective synthesis of precursors. rsc.orgresearchgate.netresearchgate.net
Green Chemistry Design of chemical products and processes that reduce or eliminate the use or generation of hazardous substances.Reduced waste, safer processes, use of renewable resources. mdpi.comrsc.orgUse of safer halogenating agents and solvents for intermediate synthesis. mdpi.comrsc.org
One-Pot Synthesis Multiple reaction steps are carried out in a single reaction vessel without isolating intermediates.Increased efficiency, reduced waste, time and resource saving. nih.govSynthesis from a substituted phenol, a phenylpropanoid precursor, and a coupling agent in a single pot.
Multicomponent Reactions (MCRs) Three or more reactants combine in a single reaction to form a product containing atoms from all reactants. nih.govbeilstein-journals.orgHigh atom economy, rapid library generation, structural diversity. rsc.orgnih.govacs.orgA three-component reaction of phenol, a phenylacetaldehyde (B1677652) equivalent, and a carbonyl source.

Mechanistic Investigations and Reactivity Profiles of 1 Phenoxy 3 Phenylpropan 2 One

Detailed Reaction Mechanisms and Transition State Analysis

The reactions involving 1-phenoxy-3-phenylpropan-2-one and its derivatives often proceed through complex mechanisms involving distinct transition states. Understanding these pathways is crucial for controlling reaction outcomes and designing new synthetic methodologies.

One area of significant investigation is the sigmaaldrich.com-sigmatropic rearrangement, such as the Mislow-Evans rearrangement of allylic sulfoxides. nih.gov Quantum chemical studies have shown that such rearrangements proceed through a five-membered cyclic transition state. nih.gov It has been proposed that applying high pressure (100-150 GPa) could potentially trap this transition state, transforming it into a stable minimum on the potential energy surface. nih.gov This is theoretically possible if the transition state possesses a more compact geometry than both the reactants and the products. nih.gov Spectroscopic techniques like time-resolved UV/vis, IR, and Raman spectroscopy could be used to characterize such a trapped transition state. nih.gov

In nucleophilic aromatic substitution (SNAr) reactions, the mechanism can be influenced by the nature of the nucleophile and the solvent. For instance, kinetic studies of the reaction between 1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes and cyclic secondary amines in acetonitrile (B52724) reveal that the reaction is catalyzed by a second amine molecule, suggesting a general base catalysis mechanism. researchgate.net The formation of a Meisenheimer complex is a proposed key step, followed by proton transfer. researchgate.net

The table below summarizes key aspects of reaction mechanisms involving analogs of this compound.

Reaction Type Key Mechanistic Features Transition State Characteristics Relevant Analogs
sigmaaldrich.com-Sigmatropic Rearrangement Proceeds via a concerted, pericyclic mechanism.Five-membered cyclic structure. nih.govAllylic sulfoxides nih.gov
Nucleophilic Aromatic Substitution (SNAr) Formation of a Meisenheimer complex intermediate. researchgate.netCan be influenced by general base catalysis. researchgate.net1-(Y-substituted-phenoxy)-2,4-dinitrobenzenes researchgate.net
Photoredox Catalysis Involves the generation of radical intermediates via visible light.Radical cyclization to form new ring systems.Yne-allenes researchgate.net

Studies on Stereoselectivity and Chirality in Reactions Involving this compound

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical aspect of modern organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. sigmaaldrich.comwikipedia.org Reactions involving this compound and its derivatives have been extensively studied to understand and control the formation of chiral centers.

Enantioselective and Diastereoselective Synthesis Pathways

The synthesis of enantiomerically pure compounds is a major goal in organic chemistry. sigmaaldrich.com Various strategies have been developed to achieve high levels of enantioselectivity and diastereoselectivity in reactions that generate chiral products from prochiral starting materials like this compound.

One common approach is the use of biocatalysts, such as transaminases, which can convert prochiral ketones into chiral amines with high enantiomeric excess. researchgate.netresearchgate.net For example, immobilized whole-cell biocatalysts with (R)-transaminase activity have been successfully used for the synthesis of enantiopure 1-arylpropan-2-amines from the corresponding ketones. researchgate.netresearchgate.net The reaction conditions, including pH, temperature, and co-solvent, can be optimized to maximize conversion and stereoselectivity. researchgate.net

Chemoenzymatic strategies, which combine chemical and enzymatic steps, have also proven effective. For instance, the Wacker-Tsuji oxidation of allylbenzenes can produce 1-arylpropan-2-ones, which are then subjected to biotransamination to yield optically active 1-arylpropan-2-amines. researchgate.net

The following table details examples of stereoselective synthesis pathways for analogs of this compound.

Reaction Catalyst/Reagent Product Stereoselectivity
Transamination of 1-(3-methylphenyl)ethan-1-one(R)-transaminase (ATA-025)(1R)-(3-methylphenyl)ethan-1-amine≥ 98.5% ee researchgate.net
Wacker-Tsuji Oxidation / BiotransaminationPd-catalyst / Amine transaminaseOptically active 1-arylpropan-2-aminesGood to very high conversion researchgate.net
Asymmetric Three-Component ReactionChiral disulfonimide catalystEnantioenriched homoallylic aminesHigh enantioselectivity researchgate.net

Chiral Auxiliary and Catalyst-Controlled Inductions

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. sigmaaldrich.comwikipedia.org After the desired stereoselective transformation, the auxiliary can be removed. This strategy has been widely applied in asymmetric synthesis. sigmaaldrich.comwikipedia.org

Oxazolidinones are a well-known class of chiral auxiliaries used in stereoselective aldol (B89426) reactions. wikipedia.org By controlling the enolization conditions, either the (Z)- or (E)-enolate can be formed, leading to different diastereomeric products. wikipedia.org Similarly, pseudoephedrine can be used as a chiral auxiliary in alkylation reactions of amides, where the stereochemical outcome is directed by the methyl group of the auxiliary. wikipedia.org

In addition to chiral auxiliaries, chiral catalysts play a pivotal role in stereoselective synthesis. For example, a chiral interlocking auxiliary strategy has been developed for the synthesis of mechanically planar chiral rotaxanes using a copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.gov This method allows for the synthesis of complex chiral architectures with high enantiopurity. nih.gov

The table below provides examples of chiral auxiliaries and catalysts used to control stereoselectivity.

Auxiliary/Catalyst Reaction Type Key Feature
Chiral OxazolidinonesAldol ReactionFormation of (Z)-enolates leading to diastereoselective products. wikipedia.org
PseudoephedrineAlkylationsyn-selective addition directed by the methyl group. wikipedia.org
Chiral Interlocking AuxiliaryAzide-Alkyne CycloadditionHigh stereoselectivity in the synthesis of chiral rotaxanes. nih.gov

Chemoselectivity and Regioselectivity in Transformations of this compound Analogs

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity is the preference for reaction at one position over another. masterorganicchemistry.com These selectivities are crucial in the synthesis of complex molecules containing multiple reactive sites.

In reactions of analogs of this compound, the presence of multiple functional groups, such as the carbonyl group, the phenoxy group, and the phenyl ring, presents challenges and opportunities for selective transformations.

For example, in the reaction of 3-phenyl-2-propynenitrile with secondary phosphine (B1218219) oxides and pyridines, the outcome is highly dependent on the reaction conditions. researchgate.net At room temperature, N-vinylation and C-phosphorylation occur, while at elevated temperatures, an SNHAr reaction takes place. researchgate.net This demonstrates how temperature can be used to control the chemoselectivity of the reaction.

The regioselectivity of reactions can often be controlled by the choice of catalyst or reagents. In the Friedel-Crafts allylation of arenes with allyl alcohol, catalyzed by Cu(OTf)₂, the reaction proceeds with high regioselectivity to afford 1-aryl-2-aminopropanes. researchgate.net

The following table highlights examples of chemo- and regioselective transformations.

Substrate/Reagents Conditions Observed Selectivity Product
3-phenyl-2-propynenitrile, secondary phosphine oxides, pyridineRoom TemperatureChemoselective N-vinylation/C-phosphorylation researchgate.net(Z)-N-(2-cyano-1-phenyl)ethenyl phosphoryl-1,4-dihydropyridine researchgate.net
3-phenyl-2-propynenitrile, secondary phosphine oxides, pyridine80-85 °CChemoselective SNHAr reaction researchgate.net4-phosphorylpyridine researchgate.net
Allyl alcohol, arenes, sulfonamidesCu(OTf)₂ catalystRegioselective Friedel-Crafts allylation and hydroamination researchgate.net1-aryl-2-aminopropanes researchgate.net

Identification and Characterization of Reactive Intermediates

Reactive intermediates are transient species that are formed during a chemical reaction and are subsequently converted into the final products. youtube.comnih.gov Identifying and characterizing these intermediates is essential for elucidating reaction mechanisms. youtube.com

In many reactions, reactive intermediates are too short-lived to be observed directly. However, their existence can often be inferred from kinetic studies, trapping experiments, or spectroscopic analysis under specific conditions. nih.govresearchgate.net

For example, in SNAr reactions, the formation of a Meisenheimer complex as a reactive intermediate is well-established. researchgate.net These complexes can sometimes be observed spectroscopically. In radical reactions, the intermediates are free radicals, which can be detected by techniques such as electron paramagnetic resonance (EPR) spectroscopy. whiterose.ac.uk

The study of nitroxide radicals as polymerization inhibitors provides a good example of the characterization of reactive intermediates. whiterose.ac.uk These stable free radicals can be studied to understand their role in terminating polymerization reactions. whiterose.ac.uk

The table below lists common types of reactive intermediates and methods for their detection.

Reactive Intermediate Formation Context Characterization Method(s)
Meisenheimer ComplexNucleophilic Aromatic Substitution researchgate.netKinetic studies, Spectroscopy researchgate.net
CarbocationSN1 and E1 Reactions masterorganicchemistry.comProduct analysis, Trapping experiments
Free RadicalsPhotoredox Catalysis, Polymerization researchgate.netwhiterose.ac.ukElectron Paramagnetic Resonance (EPR) spectroscopy whiterose.ac.uk
EnolatesAldol and Alkylation Reactions wikipedia.orgTrapping with electrophiles, Spectroscopic analysis

Advanced Spectroscopic and Structural Elucidation of 1 Phenoxy 3 Phenylpropan 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. Through the analysis of one-dimensional (1D) and two-dimensional (2D) NMR spectra, the precise chemical environment of each proton and carbon atom in 1-phenoxy-3-phenylpropan-2-one can be determined.

The ¹H NMR spectrum of this compound provides information on the number of different types of protons and their neighboring atoms. The chemical shifts (δ) in the ¹H NMR spectrum are indicative of the electronic environment of the protons. For instance, aromatic protons typically resonate at higher chemical shifts compared to aliphatic protons due to the deshielding effect of the benzene (B151609) ring's π-electron system.

Similarly, the ¹³C NMR spectrum reveals the chemical shifts of the carbon atoms within the molecule. The carbonyl carbon of the ketone group is characteristically found at a significantly downfield chemical shift, a key identifier for this functional group.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (ppm)
Aromatic Protons (Phenyl & Phenoxy) 6.8 - 7.4
Methylene (B1212753) Protons (-CH₂-) adjacent to phenoxy ~4.6

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl Carbon (C=O) ~205
Aromatic Carbons (C-H) 114 - 135
Aromatic Carbons (C-O & C-C) 134 - 158
Methylene Carbon (-CH₂-O) ~75

To unambiguously assign the proton and carbon signals and to understand the through-bond and through-space correlations, 2D NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed.

HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of which proton is attached to which carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Investigations

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption of specific frequencies of infrared radiation or the inelastic scattering of monochromatic light provides a fingerprint of the functional groups present.

Table 3: Characteristic IR Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹)
C=O Stretch (Ketone) 1715 - 1730
C-O-C Stretch (Ether) 1200 - 1300 (asymmetric), 1000 - 1100 (symmetric)
Aromatic C=C Stretch 1450 - 1600
Aromatic C-H Stretch 3000 - 3100

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.gov In high-resolution mass spectrometry (HRMS), the exact mass of the molecular ion can be measured, allowing for the determination of the molecular formula. The molecular weight of this compound is 226.27 g/mol .

Electron ionization (EI) mass spectrometry often leads to characteristic fragmentation patterns that provide structural information. For this compound, common fragmentation pathways would likely involve cleavage alpha to the carbonyl group, leading to the formation of a benzyl (B1604629) radical or cation (m/z 91) and a phenoxyacetyl radical or cation. massbank.eulibretexts.org Another potential fragmentation is the loss of the phenoxy group (m/z 93). massbank.eu

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

m/z Fragment Ion
226 [M]⁺ (Molecular Ion)
135 [M - C₇H₇]⁺
91 [C₇H₇]⁺ (Tropylium ion)
93 [C₆H₅O]⁺

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. mu-varna.bg The presence of aromatic rings and the carbonyl group in this compound gives rise to characteristic absorption bands in the UV region. science-softcon.de The π → π* transitions of the benzene rings are expected to produce strong absorptions, while the n → π* transition of the carbonyl group will result in a weaker absorption at a longer wavelength. mdpi.com The solvent used can influence the position and intensity of these absorption bands. researchgate.net

Fluorescence spectroscopy can also be employed to study the excited state properties of the molecule. Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence, and the characteristics of this emission, such as the wavelength of maximum emission and quantum yield, can provide further insights into its electronic structure.

Advanced Chromatographic and Electrophoretic Techniques for Purity and Identity Confirmation

The rigorous assessment of purity and unequivocal confirmation of the identity of this compound are critical for its application in research and development. Advanced chromatographic and electrophoretic techniques serve as indispensable tools in achieving this. These methods allow for the separation of the target compound from potential impurities, starting materials, and by-products that may arise during its synthesis.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful chromatographic techniques for the analysis of this compound. Capillary electrophoresis offers a high-efficiency alternative or complementary separation method.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone technique for the analysis of non-volatile or thermally labile compounds like aromatic ketones. For this compound, reversed-phase HPLC is a particularly suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase.

To enhance the detection of ketones, derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH) can be employed. researchgate.netauroraprosci.comnih.gov This reaction forms a 2,4-dinitrophenylhydrazone derivative, which can be readily detected by UV-Vis spectroscopy at a wavelength of around 360 nm. auroraprosci.comsigmaaldrich.com

A proposed set of HPLC conditions for the analysis of the DNPH derivative of this compound is presented in the table below.

Table 1: Proposed HPLC Parameters for the Analysis of this compound-DNPH Derivative

Parameter Value
Column Ascentis® Express C18 (10 cm x 4.6 mm, 2.7 µm) sigmaaldrich.com
Mobile Phase Acetonitrile (B52724):Water (60:40 v/v) sigmaaldrich.com
Flow Rate 1.0 mL/min auroraprosci.com
Column Temperature 30 °C auroraprosci.com
Detector UV-Vis at 360 nm auroraprosci.comsigmaaldrich.com
Injection Volume 10 µL

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique ideal for the analysis of volatile compounds. Due to its molecular structure, this compound is amenable to GC-MS analysis. This method provides not only retention time data for purity assessment but also mass spectra that offer structural information, thus confirming the compound's identity.

The use of a non-polar or medium-polarity capillary column is generally effective for the separation of aromatic compounds.

Table 2: Proposed GC-MS Parameters for the Analysis of this compound

Parameter Value
Column Restek Rtx®-5 (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 250 °C
Oven Program 100 °C (hold 1 min), then 15 °C/min to 280 °C (hold 5 min)
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range 40-450 amu

Capillary Electrophoresis (CE)

Capillary electrophoresis provides a high-efficiency separation based on the differential migration of analytes in an electric field. wikipedia.org For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC) is the CE mode of choice. In MEKC, a surfactant is added to the buffer solution above its critical micelle concentration. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation.

The use of poly(ether ether ketone) (PEEK) capillaries can offer enhanced stability, especially when using buffers with a high content of organic solvents. nih.gov

Table 3: Proposed MEKC Parameters for the Analysis of this compound

Parameter Value
Capillary Fused Silica (50 µm ID, 60 cm total length)
Buffer 25 mM Sodium Borate, 50 mM Sodium Dodecyl Sulfate (SDS), pH 9.2
Applied Voltage 20 kV
Temperature 25 °C
Detection UV at 214 nm
Injection Hydrodynamic (50 mbar for 5 s)

Computational Chemistry and Theoretical Studies on 1 Phenoxy 3 Phenylpropan 2 One

Quantum Chemical Calculations (e.g., DFT) for Molecular Geometry and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the three-dimensional arrangement of atoms (molecular geometry) and the distribution of electrons (electronic structure) within a molecule. For 1-phenoxy-3-phenylpropan-2-one, such calculations would provide precise bond lengths, bond angles, and dihedral angles, offering a foundational understanding of its shape and steric properties. Furthermore, analysis of the electronic structure would reveal charge distribution, dipole moment, and molecular orbital energies.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of the HOMO indicate the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy and location suggest its capacity to accept electrons (electrophilicity). An FMO analysis of this compound would identify the most likely sites for nucleophilic and electrophilic attack, providing insights into its reaction mechanisms. The energy gap between the HOMO and LUMO is also a key indicator of a molecule's kinetic stability and chemical reactivity.

Theoretical calculations can map out the energy changes that occur during a chemical reaction, creating a reaction energy profile. This profile illustrates the energy of reactants, products, intermediates, and, crucially, the transition states that connect them. For reactions involving this compound, these calculations would determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. Identifying the structure and energy of transition states is fundamental to understanding reaction rates and mechanisms.

Molecular Dynamics Simulations for Conformational Analysis and Reactive Events

Molecular dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time. By simulating the motions of atoms and bonds, MD can explore the different spatial arrangements, or conformations, that this compound can adopt. This is particularly important for a flexible molecule with multiple rotatable bonds. These simulations can reveal the most stable conformations and the energy barriers between them, which can influence the molecule's reactivity and biological activity.

In Silico Modeling for Predicting Reactivity and Selectivity

In silico modeling encompasses a broad range of computational techniques used to predict chemical properties without the need for laboratory experiments. For this compound, these models could be used to predict its reactivity towards various reagents and the selectivity of its reactions (e.g., regioselectivity and stereoselectivity). This predictive capability is highly valuable in chemical synthesis and drug design.

Advanced Conformational Analysis and Conformational Isomerism Studies

Beyond standard MD simulations, advanced conformational analysis techniques can systematically search for all possible low-energy conformations of this compound. This would involve mapping the potential energy surface as a function of key dihedral angles. Such studies would provide a comprehensive understanding of its conformational landscape and the relative populations of different conformers at a given temperature.

Theoretical Prediction of Spectroscopic Properties

Quantum chemical methods can be used to predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, it would be possible to theoretically calculate its Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), infrared (IR) vibrational frequencies, and ultraviolet-visible (UV-Vis) absorption spectra. Agreement between theoretical and experimental spectra would provide confidence in the accuracy of the calculated molecular structure and electronic properties.

1 Phenoxy 3 Phenylpropan 2 One As a Key Synthetic Precursor and Building Block

Strategic Incorporation into Complex Molecular Architectures and Scaffolds

The fundamental structure of 1-phenoxy-3-phenylpropan-2-one, featuring a central ketone flanked by a phenoxy and a benzyl (B1604629) group, offers multiple reactive sites for strategic incorporation into more complex molecular frameworks. The carbonyl group can serve as an electrophilic center for nucleophilic additions, such as Grignard or organolithium reactions, to introduce new carbon-carbon bonds and create chiral centers. The adjacent methylene (B1212753) and methine protons are potentially enolizable, allowing for alpha-functionalization through reactions with various electrophiles.

Theoretically, this compound could be a precursor to intricate polycyclic or heterocyclic systems. For instance, intramolecular cyclization reactions could be envisioned, where functional groups appended to the phenyl or phenoxy rings interact with the propanone backbone. However, specific examples of its use in the construction of complex natural products or designed bioactive molecules are not prominently featured in the current body of scientific literature. Its value as a building block in diversity-oriented synthesis to generate libraries of compounds for screening purposes remains a plausible but underexplored area.

Synthesis of Diversified Derivatives and Analogs Utilizing the this compound Moiety

The chemical architecture of this compound is amenable to the synthesis of a wide array of derivatives and analogs. Modifications can be targeted at three primary locations: the carbonyl group, the aromatic rings, and the aliphatic backbone.

Table 1: Potential Diversification of the this compound Moiety

Reaction TypeTarget SitePotential Products
ReductionCarbonyl1-Phenoxy-3-phenylpropan-2-ol
Reductive AminationCarbonyl1-Phenoxy-3-phenylpropan-2-amine
Wittig ReactionCarbonyl1-Phenoxy-2-methylene-3-phenylpropane
Aldol (B89426) Condensationα-Carbonα,β-Unsaturated ketones
Electrophilic Aromatic SubstitutionPhenyl/Phenoxy RingsHalogenated, nitrated, or acylated derivatives

The reduction of the ketone to a secondary alcohol would yield 1-phenoxy-3-phenylpropan-2-ol, a precursor to various esters and ethers. Reductive amination offers a direct route to the corresponding amine, 1-phenoxy-3-phenylpropan-2-amine, and its N-substituted derivatives, which are common motifs in pharmacologically active compounds. The aromatic rings can undergo electrophilic substitution reactions to introduce a range of functional groups, thereby modulating the electronic and steric properties of the molecule. Despite these synthetic possibilities, the literature does not provide extensive examples of libraries of such derivatives being synthesized and evaluated for specific applications.

Development of Novel Synthetic Methodologies Based on this compound

The unique substitution pattern of this compound could potentially inspire the development of novel synthetic methodologies. For example, its structure is suitable for investigating regioselective and stereoselective transformations. The presence of two different aryl groups could be exploited in reactions that differentiate between the phenoxy and benzyl moieties.

One could envision the development of catalytic systems that selectively functionalize one of the α-carbons or promote asymmetric reactions at the carbonyl center. For instance, novel catalytic methods for asymmetric reduction or transfer hydrogenation could be developed using this ketone as a model substrate. Furthermore, its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, could lead to efficient and atom-economical synthetic routes. However, at present, there are no widely reported synthetic methodologies that have been specifically developed and optimized using this compound as the foundational substrate.

Role in the Enantioselective Synthesis of Advanced Chemical Intermediates

The prochiral nature of the ketone in this compound makes it an attractive starting material for the enantioselective synthesis of chiral building blocks. Asymmetric reduction of the carbonyl group is a key transformation that would lead to enantiomerically enriched 1-phenoxy-3-phenylpropan-2-ol. This chiral alcohol is a valuable intermediate for the synthesis of more complex chiral molecules.

Table 2: Potential Enantioselective Transformations of this compound

TransformationReagent/CatalystProduct
Asymmetric ReductionChiral boranes (e.g., CBS catalyst)(R)- or (S)-1-Phenoxy-3-phenylpropan-2-ol
Asymmetric Transfer HydrogenationChiral ruthenium or rhodium complexes(R)- or (S)-1-Phenoxy-3-phenylpropan-2-ol
Asymmetric Reductive AminationChiral amine source and reducing agent(R)- or (S)-1-Phenoxy-3-phenylpropan-2-amine

The resulting chiral β-amino alcohols or their derivatives are prevalent structural motifs in many pharmaceuticals. The development of efficient and highly selective enzymatic or chemo-catalytic methods for the kinetic resolution of racemic 1-phenoxy-3-phenylpropan-2-ol or the direct asymmetric synthesis from the ketone would be of significant interest. While the potential is clear, the scientific literature does not currently contain extensive studies detailing the successful application of this compound in the large-scale enantioselective synthesis of advanced chemical intermediates.

Advanced Topics and Future Directions in 1 Phenoxy 3 Phenylpropan 2 One Research

Emerging Synthetic Strategies and Methodologies

The synthesis of α-phenoxy ketones, including 1-phenoxy-3-phenylpropan-2-one, is moving beyond traditional methods towards more efficient and versatile strategies. Key emerging approaches focus on domino reactions, the use of novel catalysts, and the development of methodologies starting from readily available aryl ketones.

One prominent strategy involves the α-functionalization of ketones through domino reactions, which allow for the construction of complex molecules in a single step from simple precursors. This approach aims to increase chemoselectivity and reduce the formation of by-products by carefully controlling reaction conditions and utilizing specific reagents. mdpi.comresearchgate.net For instance, the α-acyloxylation of ketones has been successfully achieved with high chemoselectivity, demonstrating a viable pathway for creating α-functionalized ketone structures. mdpi.com

Another significant area of development is the synthesis from α,β-unsaturated ketones. The Michael addition of phenols to chalcone-like structures (α,β-unsaturated ketones) presents a direct route to the this compound backbone. researchgate.netacs.org Research has shown that catalysts can mediate this reaction enantioselectively, providing access to specific stereoisomers. acs.org

Furthermore, new methodologies are being developed that utilize simple aryl ketones as starting materials to construct more complex molecules, including α-N-heteroaryl ketones and other derivatives, showcasing the versatility of the ketone functional group in modern synthetic chemistry. vensel.org The classical approach of reacting α-bromo ketones with phenols remains a reliable method, often employed for generating a variety of substituted α-phenoxy ketones for further studies, such as the synthesis of benzofurans. researchgate.net

Table 1: Overview of Selected Synthetic Methodologies for α-Phenoxy Ketone Structures
MethodologyStarting MaterialsKey Reagents/CatalystsReaction TypeSignificance
Domino ReactionKetones, Acylating AgentsTMSCF₃α-AcyloxylationIncreases chemoselectivity and avoids by-products. mdpi.comresearchgate.net
Michael Additionα,β-Unsaturated Ketones, PhenolsRare-Earth Metal Amides with Chiral LigandsConjugate AdditionProvides enantioselective synthesis of β-carbonyl dinitriles and related structures. acs.org
Nucleophilic Substitutionα-Bromo Ketones, PhenolsBase (e.g., K₂CO₃)Williamson Ether SynthesisA facile and general method for accessing various α-phenoxy ketones. researchgate.net
From Aryl KetonesAryl KetonesVariousFunctional Group TransformationDevelopment of simple, efficient routes to derivatives like α-N-heteroaryl ketones. vensel.org

Unveiling Novel Mechanistic Insights

A deeper understanding of the reaction mechanisms involving α-phenoxy ketones is crucial for optimizing existing transformations and designing new ones. Research efforts are focused on elucidating the pathways of key reactions, such as α-functionalization and rearrangements.

For many reactions, the initial step involves the formation of an enol or enolate intermediate from the ketone. youtube.com In acidic conditions, the ketone can tautomerize to its enol form, which then acts as a nucleophile. youtube.com For example, in α-halogenation, the electron-rich enol attacks a halogen source like bromine. youtube.com

Mechanistic studies on domino reactions for α-functionalization have revealed the importance of intermolecular interactions in controlling chemoselectivity. For example, additives can selectively enhance the nucleophilicity of one reagent while reducing that of another (e.g., water), thereby directing the reaction toward the desired product and suppressing side reactions. mdpi.comresearchgate.net Computational studies, specifically Density Functional Theory (DFT) calculations, have been instrumental in mapping these reaction pathways, showing how certain reagents can increase the activation energy difference between the main and side reactions. mdpi.comresearchgate.net

The reaction of related α-phenoxyacetophenones with bases like sodium amide has also been a subject of mechanistic investigation, providing insights into the reactivity of the α-ketoether linkage. acs.org Furthermore, studies on the reactions of similar structures, such as 3-phenyl-2-propynenitrile with nucleophiles, offer a broader understanding of how the phenylpropyl framework influences reactivity and chemoselectivity. researchgate.net

Synergistic Integration of Computational and Experimental Approaches

The combination of computational chemistry and experimental validation has become a powerful paradigm in modern chemical research, providing detailed insights that are often inaccessible through experiments alone. This synergy is particularly impactful in studying complex reaction mechanisms and predicting the properties of molecules like this compound.

DFT calculations are frequently used to map potential energy surfaces, identify transition states, and calculate activation energies for proposed reaction pathways. mdpi.comresearchgate.net This has been successfully applied to the α-functionalization of ketones, where calculations helped to explain the role of an additive in increasing chemoselectivity by altering the nucleophilicity of species in the reaction mixture. mdpi.comresearchgate.net These computational predictions were subsequently supported by control experiments and spectroscopic data. mdpi.com

Computational methods are also employed to evaluate the physicochemical properties of ketones. For instance, approaches like the correlation consistent composite approach (ccCA-CBS-2) can be used to determine thermodynamic data such as the enthalpy of formation. nih.gov Reactivity indices, electrode potentials, and solubility can also be predicted using DFT, providing a theoretical framework that complements experimental observations. nih.govresearchgate.net This integrated approach is not limited to small molecules; it has been used to understand the structure and biological activity of metal complexes and to predict how potential drug molecules interact with protein targets. rsc.orgacs.org

Table 2: Examples of Integrated Computational and Experimental Studies on Ketones
Area of StudyComputational MethodExperimental TechniqueKey Insight
Reaction ChemoselectivityDFT CalculationsNMR Spectroscopy, XRD ExperimentsElucidation of how additives increase the activation energy difference between main and side reactions. mdpi.comresearchgate.net
Physicochemical PropertiesDFT, ccCA-CBS-2Chromatography, SpectroscopyPrediction of thermodynamic properties (pKa, logD, enthalpy of formation) and reactivity indices. nih.gov
Reaction MechanismsDFT CalculationsKinetic Studies, Product AnalysisMapping reaction pathways for hydrogenation and other transformations. weizmann.ac.il
Biological ActivityMolecular DockingCytotoxicity Assays, SpectroscopyPredicting biological targets and understanding structure-activity relationships. rsc.org

Potential for the Discovery of New Chemical Transformations and Methodologies

The unique structural features of this compound—namely the reactive carbonyl group, the α-phenoxy ether linkage, and the adjacent methylene (B1212753) and methine protons—make it a versatile substrate for exploring new chemical transformations.

The core structure is ripe for derivatization, which could lead to new methodologies. For example, the ketone's carbonyl group can undergo reduction to an alcohol or be a target for nucleophilic addition, such as in the Grignard reaction, to create tertiary alcohols. youtube.com Conversely, the α-carbon can be further functionalized. The development of novel aldehyde-olefin couplings mediated by photoredox catalysis, which generate ketyl radical anions, opens up possibilities for carbon-carbon bond formation under mild conditions, a strategy that could potentially be extended from aldehydes to ketones like this compound. acs.org

The synthesis of derivatives through reactions like the Michael addition of thiols to related chalcones has produced compounds with interesting biological activities. nih.gov This suggests that this compound could serve as a scaffold for developing new classes of bioactive molecules by exploring reactions at its different functional sites. The development of one-pot, multi-component reactions that utilize the reactivity of the ketone and the phenoxy group could lead to the efficient synthesis of complex heterocyclic systems, such as benzofurans. researchgate.net The ongoing exploration of domino reactions and the use of computational chemistry to guide experimental design will undoubtedly accelerate the discovery of such novel transformations. mdpi.comweizmann.ac.il

Q & A

Q. What are the recommended methodologies for synthesizing 1-Phenoxy-3-phenylpropan-2-one with high purity?

To optimize synthesis, employ a base-catalyzed reaction using triethylamine in dry toluene under reflux conditions (8–12 hours), followed by crystallization from ethanol for purification . Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity using HPLC or GC-MS. For structurally similar ketones, adjusting stoichiometry of phenylphosphorus halides (e.g., P,P-dichlorophenylphosphine) can reduce byproducts .

Q. How can researchers characterize the crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELX programs (e.g., SHELXL for refinement) to analyze diffraction data, particularly for resolving chiral centers and hydrogen bonding networks . Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts. For centrosymmetric ambiguities, apply Flack’s x parameter to avoid false chirality assignments .

Q. What analytical techniques are critical for verifying the compound’s identity and stability?

Combine spectroscopic methods:

  • NMR : Confirm substituent positions via 1^1H and 13^{13}C chemical shifts (e.g., ketone carbonyl at ~200 ppm in 13^{13}C NMR).
  • FT-IR : Identify carbonyl stretching vibrations (~1700 cm1^{-1}) and aryl ether C-O bonds (~1250 cm1^{-1}).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish molecular ion peaks from fragmentation patterns.
    Store samples under inert atmosphere (argon) at -20°C to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected 1^1H NMR splitting) may arise from dynamic processes or impurities. Strategies include:

  • Variable-Temperature NMR : Identify conformational exchange broadening.
  • 2D NMR (COSY, NOESY) : Map coupling networks and spatial proximities.
  • Cross-Validation : Compare with computational models (DFT-based chemical shift predictions). For crystallographic ambiguities, use SHELXD for phase refinement and twin analysis .

Q. What experimental approaches mitigate toxicity risks during handling of this compound?

While comprehensive toxicological data are lacking for this compound , adopt precautionary measures:

  • In Vitro Assays : Use HepG2 cells for acute cytotoxicity screening (MTT assay).
  • Environmental Safety : Follow OECD Guidelines 201/202 for algal and Daphnia toxicity testing.
  • Personal Protective Equipment (PPE) : Use fume hoods, nitrile gloves, and eye protection. Dispose of waste via certified hazardous waste contractors .

Q. How can computational modeling predict the compound’s reactivity in novel synthetic pathways?

Leverage density functional theory (DFT) to:

  • Calculate frontier molecular orbitals (HOMO/LUMO) for predicting electrophilic/nucleophilic sites.
  • Simulate reaction intermediates (e.g., enol tautomers) using Gaussian or ORCA software.
  • Validate predictions experimentally via trapping intermediates (e.g., silyl enol ethers) .

Q. What strategies address low yields in stereoselective derivatization of this compound?

For enantioselective synthesis:

  • Chiral Catalysts : Use Proline-derived organocatalysts or Ru-BINAP complexes for asymmetric reductions.
  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to separate diastereomers.
  • Crystallization-Induced Diastereomer Transformation (CIDT) : Enhance enantiopurity via controlled recrystallization .

Data Analysis and Validation

Q. How should researchers interpret conflicting results between computational and experimental dipole moments?

Discrepancies may stem from solvent effects or basis set limitations. Recalculate dipole moments using polarizable continuum models (PCM) for solvent correction. Cross-check with microwave spectroscopy for gas-phase validation .

Q. What statistical methods are robust for analyzing batch-to-batch variability in synthesis?

Apply multivariate analysis (e.g., PCA or PLS) to correlate reaction parameters (temperature, catalyst loading) with yield/purity. Use Anderson-Darling tests to identify non-normal distributions in impurity profiles .

Q. How can researchers validate the absence of genotoxicity in this compound?

Follow ICH S2(R1) guidelines:

  • Ames Test : Use Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 mix).
  • Micronucleus Assay : Evaluate chromosomal damage in CHO-K1 cells.
  • Comet Assay : Detect DNA strand breaks in human lymphocytes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.